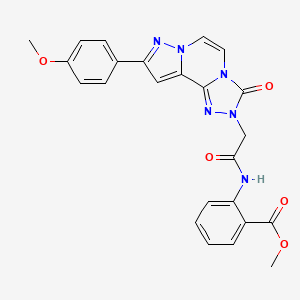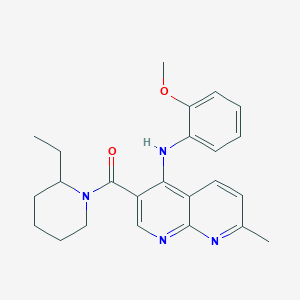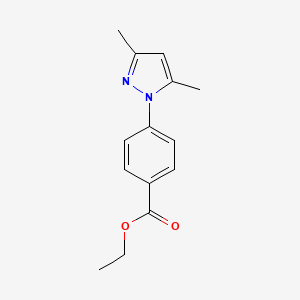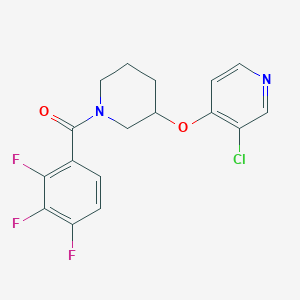![molecular formula C8H12Br2F3N3 B2733478 (3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide CAS No. 1432035-28-3](/img/structure/B2733478.png)
(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an amine derivative of a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromo, methyl, and trifluoromethyl group. The amine group is attached to the pyrazole ring via a propyl chain .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a bromo, methyl, and trifluoromethyl group attached to the ring, and an amine group attached via a propyl chain .Chemical Reactions Analysis
The compound, being an amine, might undergo reactions typical of amines, such as acylation or alkylation. The bromo group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromo and trifluoromethyl groups, as well as the amine group, would influence properties such as polarity, solubility, and reactivity .Scientific Research Applications
CO2 Capture and Environmental Applications
A study by Bates et al. (2002) highlights the use of task-specific ionic liquids for CO2 capture. The research demonstrates how ionic liquids, through the reaction with CO2, can reversibly sequester the gas as a carbamate salt, offering a nonvolatile and water-independent method for CO2 capture, which could potentially involve compounds similar to "(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide" (Bates et al., 2002).
Antimicrobial and Antitumor Activity
Abunada et al. (2008) and Sugaya et al. (1994) discuss the synthesis and biological activities of pyrazole derivatives. These studies illustrate the potential of such compounds in developing new antimicrobial and antitumor agents. The structural modification of pyrazoles, including bromination and the incorporation of trifluoromethyl groups, plays a significant role in enhancing their biological efficacy (Abunada et al., 2008); (Sugaya et al., 1994).
Synthesis and Characterization of Pyrazole Derivatives
The research by Titi et al. (2020) focuses on the synthesis, characterization, and biological activity evaluation of pyrazole derivatives. This study emphasizes the importance of structural analysis through X-ray crystallography and the exploration of biological activities against various diseases, showcasing the diverse applications of pyrazole compounds in medicinal chemistry (Titi et al., 2020).
Catalysis and Chemical Synthesis
Sidhom et al. (2018) explore the reactivity of 5-aminopyrazoles in palladium-catalyzed direct arylation. This study provides insights into the regioselective synthesis of C-arylated pyrazoles, highlighting the utility of pyrazole derivatives in catalysis and the development of novel synthetic methodologies (Sidhom et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF3N3.BrH/c1-5-6(9)7(8(10,11)12)14-15(5)4-2-3-13;/h2-4,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHVGPGPRWYOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN)C(F)(F)F)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Fluoro-3-methylphenyl)methyl]-N-[(4-hydroxythian-4-yl)methyl]prop-2-enamide](/img/structure/B2733395.png)
![4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2733398.png)
![Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate](/img/structure/B2733400.png)



![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2733405.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2733406.png)


![4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2733413.png)
![7-(2,3-dihydro-1H-inden-5-yl)-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2733415.png)

